molecular formula C25H17FN4O4 B2789483 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate CAS No. 867136-12-7

2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate

Cat. No. B2789483
M. Wt: 456.433
InChI Key: ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
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Description

2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a particular method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate in PDT involves the absorption of light by the photosensitizer, which leads to the production of reactive oxygen species. These reactive oxygen species can cause damage to cancer cells, leading to their death.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate have been studied extensively. This compound has been shown to be non-toxic to normal cells, making it a promising candidate for PDT. Additionally, this compound has been shown to be effective in killing cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate in lab experiments is its non-toxicity to normal cells. This makes it a safe and effective photosensitizer for PDT. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate. One direction is to investigate its potential applications in other areas of scientific research, such as in the treatment of other diseases or in materials science. Another direction is to develop new synthesis methods for this compound that could improve its solubility in water or increase its yield. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate involves a series of chemical reactions. The starting material is 2-nitrobenzoic acid, which is reacted with thionyl chloride to form 2-chlorobenzoic acid. This compound is then reacted with 4-fluoroaniline to form 4-fluoro-N-(2-chlorobenzoyl)aniline. Next, this compound is reacted with 2-hydroxy-1,3-dimethylimidazolidine to form 2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate.

Scientific Research Applications

2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate has potential applications in various fields of scientific research. One of the most promising applications is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. 2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate has been shown to be an effective photosensitizer in PDT.

properties

IUPAC Name

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4/c26-16-11-9-15(10-12-16)25(33)34-14-13-27-21-22(30-20-8-4-3-7-19(20)28-29-30)24(32)18-6-2-1-5-17(18)23(21)31/h1-12,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCOC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate

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